N-(sec-butyl)-1-pyrrolidinecarboxamide
Description
N-(sec-butyl)-1-pyrrolidinecarboxamide is a pyrrolidinecarboxamide derivative characterized by a sec-butyl group attached to the nitrogen of the pyrrolidine ring. Pyrrolidinecarboxamides are often explored for biological activity, such as antiparasitic or neurological effects, due to their ability to interact with biomolecular targets .
Properties
IUPAC Name |
N-butan-2-ylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-3-8(2)10-9(12)11-6-4-5-7-11/h8H,3-7H2,1-2H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNIJTJPUVAZQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)N1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs with Varied Substituents
a. N-(4-chlorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinecarboxamide (SN00797439)
- Structure : Features a 4-chlorophenyl group and a 3-phenyl-1,2,4-oxadiazol-5-yl substituent on the pyrrolidine ring.
- Biological Activity: Demonstrated >70% reduction in xL3 motility in screening assays, inducing a "coiled" phenotype in parasites .
- Key Difference : The bulky aromatic substituents likely enhance target binding compared to the simpler sec-butyl group in the target compound.
b. N-(trans-1,3-Butadien-1-yl)-1-pyrrolidinecarboxamide (Compound 9)
- Structure : Substituted with a trans-1,3-butadienyl group.
- Physical Properties : Melting point 163–164°C; IR peaks at 3250 (N-H stretch) and 1671 cm⁻¹ (amide C=O stretch) .
- Synthesis : Prepared in 44% yield via analogous methods, suggesting feasible synthetic routes for similar carboxamides .
Comparison Table :
Positional Isomers
N-(sec-butyl)-2-pyrrolidinecarboxamide hydrochloride
- Structure : Carboxamide group at the 2-position of pyrrolidine vs. 1-position in the target compound.
- Properties : Molecular weight 206.71 (including HCl); classified as an irritant .
Toxicity Considerations from Structural Fragments
This suggests that sec-butyl-containing compounds may require careful handling, though the carboxamide functional group likely reduces reactivity compared to chloroformate esters.
Q & A
Basic Research Questions
Q. What synthetic methodologies are typically employed for preparing N-(sec-butyl)-1-pyrrolidinecarboxamide?
- Methodological Answer : Synthesis often involves coupling pyrrolidine-1-carboxylic acid derivatives with sec-butylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt). Key parameters include:
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Solvent selection : Polar aprotic solvents like DMF or THF are preferred to enhance reagent solubility and reaction efficiency .
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Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions like racemization .
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Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
Reaction Parameter Optimal Conditions Solvent DMF or THF Coupling Reagent EDC/HOBt Temperature 0–25°C Yield 60–75%
Q. What spectroscopic techniques are used to characterize this compound?
- Answer :
- IR Spectroscopy : Confirms amide C=O stretch (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
- ¹H/¹³C NMR : Pyrrolidine protons resonate at δ 1.6–3.2 ppm (multiplet), while the sec-butyl group shows characteristic methyl (δ 0.8–1.0 ppm) and methine (δ 1.4–1.6 ppm) signals .
- Mass Spectrometry : Molecular ion [M+H]⁺ matches theoretical molecular weight (e.g., 184.23 g/mol for C₉H₁₈N₂O) .
Advanced Research Questions
Q. How can reaction yields for this compound be optimized in scalable syntheses?
- Answer :
- Catalyst Screening : Replace EDC with polymer-supported carbodiimides to simplify purification .
- Solvent-Free Conditions : Mechanochemical synthesis reduces solvent waste and improves atom economy .
- Design of Experiments (DoE) : Statistical optimization of molar ratios (amine:acid = 1.2:1) and reaction time (4–6 hours) enhances reproducibility .
Q. What computational approaches are suitable for studying the electronic structure and reactivity of this compound?
- Answer :
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. B3LYP/6-31G(d) basis sets are commonly used .
- Molecular Dynamics (MD) : Simulates solvation effects in aqueous or lipid environments to assess stability .
- Docking Studies : Predicts binding affinity to biological targets (e.g., enzymes) using AutoDock Vina .
Q. How does the steric bulk of the sec-butyl group influence the compound’s stability under varying pH conditions?
- Answer :
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Acidic Conditions : The sec-butyl group stabilizes the amide bond against hydrolysis due to steric hindrance, as shown in analogs like N-butyl-pyrrolidinecarboxamide (t₁/₂ > 24 hours at pH 2) .
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Basic Conditions : Degradation occurs faster (t₁/₂ ~4 hours at pH 12) via nucleophilic attack on the carbonyl carbon .
pH Degradation Pathway Half-Life (Hours) 2 Minimal hydrolysis >24 7 Slow racemization 12–18 12 Amide bond cleavage 4–6
Safety and Handling
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Answer :
- Ventilation : Use fume hoods to avoid inhalation of fine powders .
- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles prevent dermal/ocular exposure .
- Storage : Store in amber glass containers at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .
Biological Activity
Q. Are there known biological targets or pharmacological activities associated with this compound analogs?
- Answer : Structural analogs (e.g., N-ethyl-N-(2-hydroxyethyl)-2-pyrrolidinecarboxamide) exhibit kinase inhibition (e.g., PDPK1, IC₅₀ ~50 nM) and antimicrobial activity . Computational docking suggests potential interaction with ATP-binding pockets in kinases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
